Cas no 660431-66-3 (A-Tosyl-(2,4-Difluorobenzyl) Isocyanide)
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene
- 2,4-difluoro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
- A-TOSYL-(2,4-DIFLUOROBENZYL) ISOCYANIDE
- Benzene,2,4-difluoro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
- ?-Tosyl-(2,4-difluorobenzyl)isocyanide
- 2,4-difluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene
- A8929
- AK113841
- CTK8J9010
- KB-225654
- PubChem11898
- 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
- FT-0604131
- A-Tosyl-(2,4-difluorobenzyl)isocyanide
- DTXSID40623656
- 660431-66-3
- MFCD07390260
- 2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
- SCHEMBL3088666
- AKOS016009754
- JULOFCZKOQFMRJ-UHFFFAOYSA-N
- SB38181
- [alpha-(p-toluenesulfonyl)-2,4-difluorobenzyl]isonitrile
- AS-40492
- A-Tosyl-(2,4-Difluorobenzyl) Isocyanide
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- MDL: MFCD07390260
- Inchi: 1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3
- InChI Key: JULOFCZKOQFMRJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C(C1C=CC(=CC=1F)F)[N+]#[C-])(=O)=O
Computed Properties
- Exact Mass: 307.04793
- Monoisotopic Mass: 307.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.9A^2
- XLogP3: 3.2
Experimental Properties
- PSA: 38.5
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092628-250mg |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene |
660431-66-3 | 95% | 250mg |
$155.82 | 2023-09-01 | |
| Alichem | A019092628-1g |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene |
660431-66-3 | 95% | 1g |
$371.68 | 2023-09-01 | |
| Alichem | A019092628-5g |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene |
660431-66-3 | 95% | 5g |
$1125.06 | 2023-09-01 | |
| Ambeed | A653893-1g |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene |
660431-66-3 | 95+% | 1g |
$351.0 | 2025-04-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0055-1g |
2,4-Difluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene |
660431-66-3 | 96% | 1g |
1679.12CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0055-5g |
2,4-Difluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene |
660431-66-3 | 96% | 5g |
5071.29CNY | 2021-07-19 | |
| abcr | AB457057-1 g |
a-Tosyl-(2,4-difluorobenzyl) isocyanide |
660431-66-3 | 1g |
€370.80 | 2022-06-10 | ||
| abcr | AB457057-5 g |
a-Tosyl-(2,4-difluorobenzyl) isocyanide |
660431-66-3 | 5g |
€1,002.80 | 2022-06-10 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0055-25g |
2,4-Difluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene |
660431-66-3 | 96% | 25g |
0.0CNY | 2021-07-19 | |
| TRC | T734008-50mg |
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide |
660431-66-3 | 50mg |
$ 50.00 | 2022-06-02 |
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide Suppliers
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on A-Tosyl-(2,4-Difluorobenzyl) Isocyanide
Introduction to A-Tosyl-(2,4-Difluorobenzyl) Isocyanide (CAS No: 660431-66-3)
A-Tosyl-(2,4-Difluorobenzyl) Isocyanide, with the chemical formula C11H7FN2O, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 660431-66-3, is a derivative of isocyanide and features a tosyl group attached to a 2,4-difluorobenzyl moiety. The unique structural properties of this molecule make it a valuable tool in synthetic chemistry and drug development.
The tosyl group, or p-toluenesulfonyl group, is known for its stability and reactivity in various organic transformations. It serves as an excellent protecting group for alcohols and a leaving group in nucleophilic substitution reactions. In contrast, the 2,4-difluorobenzyl moiety introduces fluorine atoms into the aromatic ring, which can influence the electronic properties and metabolic stability of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation.
This compound has found applications in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The isocyanide functional group is particularly interesting because it can participate in various cycloaddition reactions, including [2+2] and [3+2] cycloadditions, which are useful for constructing heterocyclic scaffolds. Additionally, isocyanides can undergo Michael additions and other nucleophilic attacks, making them versatile intermediates in organic synthesis.
Recent research has highlighted the potential of A-Tosyl-(2,4-Difluorobenzyl) Isocyanide in the development of bioactive molecules. For instance, studies have demonstrated its utility in generating novel heterocycles that exhibit promising biological activities. These include compounds with anti-inflammatory, antiviral, and anticancer properties. The fluorine atoms in the 2,4-difluorobenzyl group play a crucial role in modulating the bioactivity of these derivatives by influencing their binding interactions with biological targets.
In addition to its synthetic applications, A-Tosyl-(2,4-Difluorobenzyl) Isocyanide has been explored as a building block for more complex structures. Researchers have utilized this compound to create libraries of diverse molecules for high-throughput screening. The combination of the tosyl group and the 2,4-difluorobenzyl moiety provides a scaffold that can be modified through various chemical reactions to generate novel pharmacophores.
The compound's reactivity also makes it useful in polymer chemistry. Isocyanides can react with polyols to form polyurethanes and other polymeric materials. The presence of fluorine atoms can influence the properties of these polymers, such as their thermal stability and solubility. This has led to investigations into using A-Tosyl-(2,4-Difluorobenzyl) Isocyanide as a monomer or intermediate in the synthesis of advanced materials.
From a mechanistic standpoint, the behavior of A-Tosyl-(2,4-Difluorobenzyl) Isocyanide can provide insights into the reactivity of isocyanides in general. Understanding these mechanisms is crucial for designing more efficient synthetic routes and for predicting the outcomes of reactions involving this class of compounds. Computational studies have been employed to model the interactions between this compound and various reagents, providing valuable insights into its reactivity patterns.
The pharmaceutical industry has shown particular interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. A-Tosyl-(2,4-Difluorobenzyl) Isocyanide fits well within this trend, offering a versatile platform for developing new drugs. Its ability to undergo multiple transformations while maintaining structural integrity makes it an attractive candidate for medicinal chemists seeking innovative solutions.
In conclusion, A-Tosyl-(2,4-Difluorobenzyl) Isocyanide (CAS No: 660431-66-3) is a multifaceted compound with significant potential in synthetic chemistry and drug development. Its unique structural features enable diverse applications across various fields, from generating bioactive molecules to creating advanced materials. As research continues to uncover new uses for this compound, its importance in modern chemical biology is likely to grow further.
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